2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan
Overview
Description
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan is a chemical compound with the molecular formula C36H26O3P2 and a molecular weight of 568.55 g/mol . It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan typically involves the reaction of dibenzo[b,d]furan with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s properties are studied for potential biological applications.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is widely used in the production of OLEDs and other electronic devices due to its excellent electron-transporting properties
Mechanism of Action
The mechanism by which 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan exerts its effects involves its ability to transport electrons efficiently. The molecular structure allows for close pi-pi stacking and the inductive influence of the phosphine oxide moieties, which enhance its electron-transporting properties without lowering the triplet energy .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan-2,8-diylbis(diphenylphosphine oxide): Similar in structure but with different substituents.
2,2’-Bidibenzo[b,d]furan-6,6’-diylbis(diphenylphosphine oxide): Another compound with similar electron-transporting properties
Uniqueness
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan is unique due to its specific molecular structure, which provides a balance between electron-transporting efficiency and thermal stability. This makes it particularly suitable for use in high-efficiency and long-lived OLEDs .
Properties
IUPAC Name |
2,8-bis(diphenylphosphoryl)dibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26O3P2/c37-40(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)39-35)41(38,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAJGVRFXREWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26O3P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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